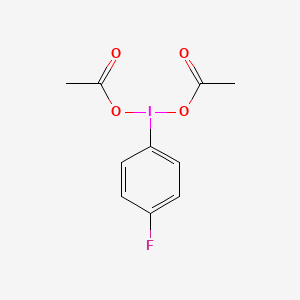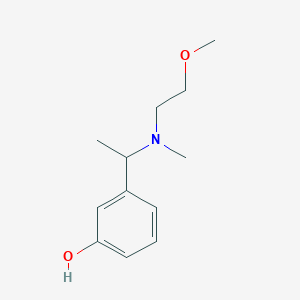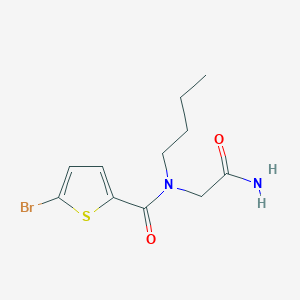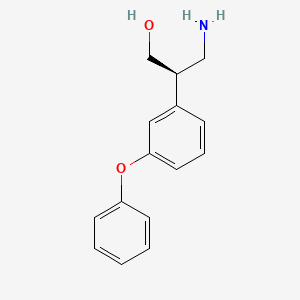![molecular formula C13H20BrNZn B14899192 3-[(Di-i-propylamino)methyl]phenylZinc bromide](/img/structure/B14899192.png)
3-[(Di-i-propylamino)methyl]phenylZinc bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(Di-iso-propylamino)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound. It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds. The compound is characterized by the presence of a phenyl group attached to a zinc atom, which is further bonded to a bromide ion and a di-iso-propylamino group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Di-iso-propylamino)methyl]phenylzinc bromide typically involves the reaction of 3-bromobenzyl chloride with di-iso-propylamine to form the corresponding amine. This intermediate is then reacted with zinc bromide in the presence of THF to yield the final product. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference.
Industrial Production Methods
On an industrial scale, the production of 3-[(Di-iso-propylamino)methyl]phenylzinc bromide follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The process also involves rigorous purification steps to remove any impurities that may affect the compound’s reactivity.
化学反应分析
Types of Reactions
3-[(Di-iso-propylamino)methyl]phenylzinc bromide undergoes various types of reactions, including:
Nucleophilic substitution: The compound can act as a nucleophile, attacking electrophilic centers in other molecules.
Transmetalation: It can transfer its phenyl group to other metal centers, such as palladium or nickel, in catalytic cycles.
Common Reagents and Conditions
Common reagents used with 3-[(Di-iso-propylamino)methyl]phenylzinc bromide include:
Palladium catalysts: For cross-coupling reactions.
Nickel catalysts: For certain types of carbon-carbon bond formations.
Aprotic solvents: Such as THF, to maintain the stability of the organozinc compound.
Major Products Formed
The major products formed from reactions involving 3-[(Di-iso-propylamino)methyl]phenylzinc bromide include various substituted aromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science.
科学研究应用
3-[(Di-iso-propylamino)methyl]phenylzinc bromide has several applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Employed in the modification of biomolecules for studying biological pathways.
Medicine: Utilized in the development of new drug candidates by enabling the formation of novel chemical entities.
Industry: Applied in the production of advanced materials with specific properties, such as polymers and electronic materials.
作用机制
The mechanism by which 3-[(Di-iso-propylamino)methyl]phenylzinc bromide exerts its effects involves the transfer of the phenyl group to an electrophilic center. This process is facilitated by the zinc atom, which stabilizes the negative charge on the phenyl group, making it more nucleophilic. The di-iso-propylamino group further enhances the reactivity by providing steric protection and electronic stabilization.
相似化合物的比较
Similar Compounds
Phenylmagnesium bromide: Another organometallic reagent used in similar types of reactions but with magnesium instead of zinc.
Phenylzinc chloride: Similar to 3-[(Di-iso-propylamino)methyl]phenylzinc bromide but with a chloride ion instead of bromide.
3-[(Di-iso-propylamino)methyl]phenylmagnesium bromide: A magnesium analog of the compound with similar reactivity.
Uniqueness
3-[(Di-iso-propylamino)methyl]phenylzinc bromide is unique due to its specific combination of a phenyl group, zinc atom, and di-iso-propylamino group. This combination provides a balance of reactivity and stability, making it particularly useful in selective organic transformations. The presence of the di-iso-propylamino group also offers additional steric and electronic effects that can be advantageous in certain synthetic applications.
属性
分子式 |
C13H20BrNZn |
|---|---|
分子量 |
335.6 g/mol |
IUPAC 名称 |
bromozinc(1+);N-(phenylmethyl)-N-propan-2-ylpropan-2-amine |
InChI |
InChI=1S/C13H20N.BrH.Zn/c1-11(2)14(12(3)4)10-13-8-6-5-7-9-13;;/h5-6,8-9,11-12H,10H2,1-4H3;1H;/q-1;;+2/p-1 |
InChI 键 |
NBKMBSOXTDMZAL-UHFFFAOYSA-M |
规范 SMILES |
CC(C)N(CC1=CC=C[C-]=C1)C(C)C.[Zn+]Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



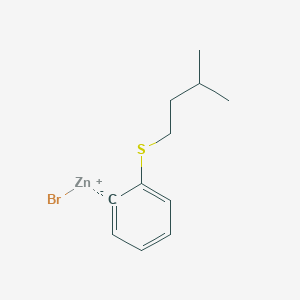

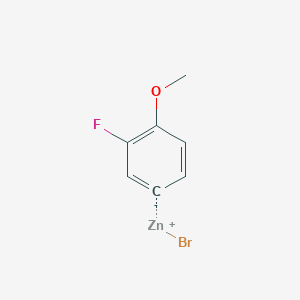



![n2,n2,2-Trimethyl-n1-(thieno[2,3-d]pyrimidin-4-yl)propane-1,2-diamine](/img/structure/B14899155.png)
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-3-amine](/img/structure/B14899157.png)
